5-(4-(Dimethylamino)phenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
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Overview
Description
5-(4-(Dimethylamino)phenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a complex organic compound that features multiple functional groups, including a dimethylamino group, a fluoro-methoxybenzoyl group, a hydroxy group, and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Dimethylamino)phenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, cyclization, and functional group modifications. Specific reagents, catalysts, and solvents are used at each step to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve scaling up the reaction conditions, using continuous flow reactors, and implementing purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the fluoro-methoxybenzoyl moiety, converting it to an alcohol.
Substitution: The dimethylamino and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, it may serve as a probe or ligand in studying enzyme interactions and receptor binding.
Medicine
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its functional groups.
Mechanism of Action
The mechanism by which 5-(4-(Dimethylamino)phenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-(Dimethylamino)phenyl)-4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
- 5-(4-(Dimethylamino)phenyl)-4-(3-fluoro-4-ethoxybenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
Properties
CAS No. |
618074-67-2 |
---|---|
Molecular Formula |
C26H24FN3O4 |
Molecular Weight |
461.5 g/mol |
IUPAC Name |
(4E)-5-[4-(dimethylamino)phenyl]-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H24FN3O4/c1-29(2)19-9-6-17(7-10-19)23-22(24(31)18-8-11-21(34-3)20(27)13-18)25(32)26(33)30(23)15-16-5-4-12-28-14-16/h4-14,23,31H,15H2,1-3H3/b24-22+ |
InChI Key |
DLTFDQAHQSXLQK-ZNTNEXAZSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OC)F)\O)/C(=O)C(=O)N2CC4=CN=CC=C4 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC)F)O)C(=O)C(=O)N2CC4=CN=CC=C4 |
Origin of Product |
United States |
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